molecular formula C12H15NO B13216713 1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-5'-ol

1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-5'-ol

Cat. No.: B13216713
M. Wt: 189.25 g/mol
InChI Key: ADABLTIASJDCGP-UHFFFAOYSA-N
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Description

1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-ol is a complex organic compound characterized by a spirocyclic structure. This compound is notable for its unique arrangement, where a cyclopentane ring is fused to an indole moiety, creating a spiro linkage. This structural feature imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable indole derivative with a cyclopentane precursor under specific reaction conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the formation of the spiro linkage. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

spiro[1,2-dihydroindole-3,1'-cyclopentane]-5-ol

InChI

InChI=1S/C12H15NO/c14-9-3-4-11-10(7-9)12(8-13-11)5-1-2-6-12/h3-4,7,13-14H,1-2,5-6,8H2

InChI Key

ADABLTIASJDCGP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CNC3=C2C=C(C=C3)O

Origin of Product

United States

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